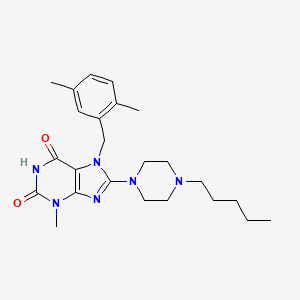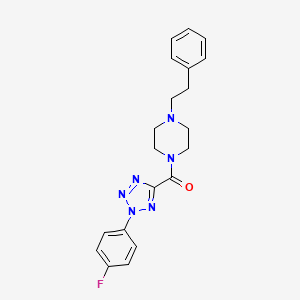
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a tetrazole group, which is a type of heterocyclic compound, a fluorophenyl group, which is a type of aromatic compound, and a phenethylpiperazine group, which is a type of piperazine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole and piperazine rings would add complexity to the structure. The fluorine atom on the phenyl group would likely have an impact on the compound’s reactivity and properties .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The tetrazole group could potentially undergo reactions like ring-opening or substitution. The piperazine group could potentially undergo reactions like alkylation or acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of compounds with complex structures involving fluorophenyl and tetrazolyl groups, such as "(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone," involves multi-step chemical reactions. These compounds are typically synthesized through substitution reactions, and their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic analysis using X-ray diffraction provides insights into their molecular conformations, which are further verified through density functional theory (DFT) calculations. This comprehensive approach allows researchers to understand the physicochemical properties and molecular electrostatic potentials of these compounds (Huang et al., 2021).
Computational and Theoretical Studies
Theoretical studies, including DFT calculations, play a crucial role in predicting the electronic structure, molecular orbitals, and reactivity of these compounds. Such studies help in understanding the stability and electronic properties, which are crucial for designing compounds with desired chemical and biological activities. The comparison of DFT-optimized structures with experimental crystallographic data confirms the accuracy of theoretical models in predicting the real-world behavior of these molecules (Huang et al., 2021).
Biological Activities and Potential Applications
Research also explores the potential biological activities of these compounds, including their antitumour, antibacterial, and antifungal properties. For example, some compounds exhibit distinct inhibition on the proliferation of various cancer cell lines, suggesting their potential as antitumour agents. Similarly, the synthesis of novel derivatives and their preliminary biological evaluation can lead to the discovery of compounds with promising antifungal activity (Tang & Fu, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-17-6-8-18(9-7-17)27-23-19(22-24-27)20(28)26-14-12-25(13-15-26)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORDOZVTPKXKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


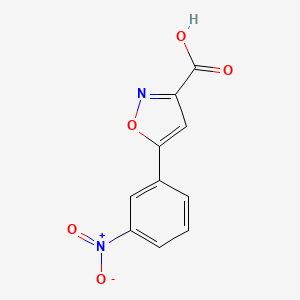
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)

![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601741.png)
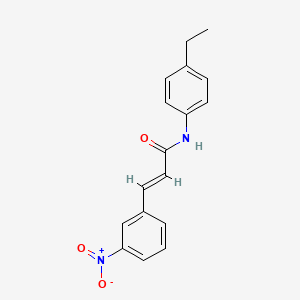
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2601743.png)
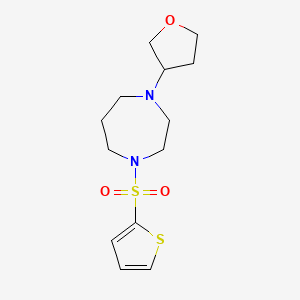

![1-(3-fluoro-4-methylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2601750.png)
![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide](/img/structure/B2601753.png)
